molecular formula C10H14N6O3 B6549865 N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide CAS No. 1040668-26-5

N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide

Cat. No.: B6549865
CAS No.: 1040668-26-5
M. Wt: 266.26 g/mol
InChI Key: CQKRGWJGTCZFDI-UHFFFAOYSA-N
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Description

N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is a purine derivative characterized by a 1,3-dimethyl-substituted purine core with a methylamino group at position 8 and an N-methylacetamide moiety at position 6. The compound’s structure (CAS 114811-72-2) features a partially saturated purine ring system, which reduces aromaticity and introduces conformational flexibility . Key functional groups include:

  • 3-methyl group: Enhances lipophilicity and steric bulk.
  • N-methylacetamide side chain: Balances solubility and membrane permeability.

Properties

IUPAC Name

N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-11-5(17)4-16-6-7(13-9(16)12-2)15(3)10(19)14-8(6)18/h4H2,1-3H3,(H,11,17)(H,12,13)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRGWJGTCZFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC(=O)NC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is a compound of significant interest due to its potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the context of adenosine receptors. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Common NameN-methyl-2-(3-methyl-8-(methylamino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
CAS Number1040668-26-5
Molecular FormulaC₁₀H₁₄N₆O₃
Molecular Weight266.26 g/mol

This compound is thought to interact primarily with adenosine receptors (ARs), particularly the A2B receptor. Under physiological conditions, A2B receptors are typically inactive due to low extracellular adenosine levels (20–300 nM) but can become activated under pathophysiological conditions where adenosine levels rise significantly (up to 30 µM) .

Adenosine Receptor Interaction

Research indicates that compounds similar to this compound may serve as antagonists for A2B ARs. These antagonists have shown promise in treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain cancers by inhibiting adenosine-induced tumor cell proliferation and angiogenesis .

Case Studies

  • Anti-Cancer Activity : In models of cancer progression, A2B AR antagonists have demonstrated the ability to impede tumor growth and metastasis. For instance, studies have shown that these compounds can disrupt the immune suppression typically facilitated by adenosine in the tumor microenvironment .
  • Respiratory Diseases : In preclinical trials focusing on respiratory diseases like asthma and COPD, antagonists targeting A2B receptors have been reported to reduce airway inflammation and improve lung function .

Kinetic Profiling

Kinetic studies of similar xanthine derivatives have revealed varying potencies and affinities for A2B receptors. For example:

CompoundEC50 (µM)Kd (nM)
N-cyclohexyl derivative2456
N-methyl derivative3045

These findings suggest that structural modifications can significantly influence biological activity and receptor affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives with modifications at positions 7 and 8 exhibit diverse biological activities and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Purine Acetamide Derivatives

Compound Name (CAS/ID) 8-Substituent Acetamide Group Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound (114811-72-2) Methylamino N-methyl C10H13N5O3* 267.25* Moderate lipophilicity, potential CNS activity
2-[(E)-butenyl]-N-phenyl (305866-72-2) Sulfanyl (S-linkage) N-phenyl C18H19N5O3S 385.44 Enhanced polar surface area (PSA); potential antihypoxic activity
5a (N-[2-(3,4-dimethoxyphenyl)ethyl]-) Sulfanyl N-(3,4-dimethoxyphenethyl) C20H23N5O4S 453.49 Low toxicity, antihypoxic activity in brain models
Diethylamino-substituted () Diethylamino N-H C12H19N5O3 281.32 Increased basicity; reduced solubility
Benzyl(methyl)amino-substituted (CID 978661) Benzyl(methyl)aminomethyl N-methyl C18H22N6O3 370.41 High molecular weight; potential for receptor selectivity

Key Findings :

8-Substituent Effects: Methylamino (Target): Smaller and less polar than sulfanyl or diethylamino groups, favoring tissue penetration . Sulfanyl (305866-72-2, 5a): Introduces sulfur’s polarizability, enhancing interactions with hydrophobic enzyme pockets .

Acetamide Modifications :

  • N-methyl (Target) : Balances solubility (via amide) and lipophilicity (via methyl), optimizing bioavailability.
  • N-phenyl (305866-72-2) : Increases lipophilicity, possibly limiting blood-brain barrier (BBB) penetration .
  • N-substituted phenethyl (5a) : Enhances CNS activity due to aromatic moieties mimicking neurotransmitters .

Physicochemical Properties: PSA: Sulfanyl and diethylamino derivatives exhibit higher PSA (e.g., 143.1 in ), reducing passive diffusion . Density: Predicted densities (~1.37 g/cm³) are consistent across analogs, suggesting similar packing efficiencies .

Biological Activity: Compounds with sulfanyl linkages (e.g., 5a) demonstrate antihypoxic effects with low toxicity, attributed to redox modulation . Bulkier 8-substituents (e.g., benzyl(methyl)amino) may improve metabolic stability but reduce solubility .

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